molecular formula C12H12N2OS B5731930 5-methyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

5-methyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

Cat. No.: B5731930
M. Wt: 232.30 g/mol
InChI Key: YQSZCODSMKJKSE-UHFFFAOYSA-N
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Description

5-methyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of 5-methyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene-2-carboxylic acid with 3-pyridinemethanamine in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions .

Chemical Reactions Analysis

5-methyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding thiol.

Scientific Research Applications

5-methyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, thiophene derivatives have been shown to inhibit enzymes like CTP synthetase, which is essential for nucleotide biosynthesis. This inhibition disrupts DNA and RNA synthesis, leading to cell death .

Comparison with Similar Compounds

5-methyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide can be compared with other thiophene derivatives such as:

These compounds share the thiophene core structure but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound .

Properties

IUPAC Name

5-methyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-9-4-5-11(16-9)12(15)14-8-10-3-2-6-13-7-10/h2-7H,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSZCODSMKJKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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